

Spectral Properties of Basic Yellow 28 Acetate: A Technical Guide

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Compound of Interest

Compound Name: *Basic Yellow 28 acetate*

Cat. No.: *B15466760*

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Introduction

Basic Yellow 28, also known by its Colour Index name C.I. 48054, is a cationic azo dye.[1][2] It presents as a yellow powder and is soluble in water.[3][4] This technical guide provides a summary of the available spectral properties of **Basic Yellow 28 acetate**, outlines detailed experimental protocols for its characterization, and presents logical workflows for these procedures. The molecular formula for the cationic component of Basic Yellow 28 is $C_{20}H_{24}N_3O^+$, and it is typically supplied as a salt with a methyl sulfate or acetate anion.[1] The molecular weight of the methyl sulfate salt is approximately 433.52 g/mol .[2][5]

Core Spectral Properties

The defining spectral characteristic of a dye is its interaction with electromagnetic radiation, which is quantified by its absorption and emission spectra.

Physicochemical and Spectral Data

Property	Value	Source(s)
Chemical Name	2-[(E)-[2-(4-methoxyphenyl)-2-methylhydrazinylidene]methyl]-1,3,3-trimethyl-3H-indolium acetate	N/A
CAS Number	54060-92-3	[6]
Molecular Formula (cation)	C ₂₀ H ₂₄ N ₃ O ⁺	[1]
Molecular Weight (methyl sulfate salt)	~433.52 g/mol	[2][5]
Appearance	Yellow powder	[3][4]
Solubility	Soluble in water (50 g/L in water/acetic acid)	[3]
Maximum Absorption Wavelength (λ_{max})	438 - 440 nm (in aqueous solution)	[1][7]
Molar Absorptivity (ϵ)	Data not available in searched sources.	
Maximum Emission Wavelength (λ_{em})	Data not available in searched sources.	
Fluorescence Quantum Yield (Φ_f)	Data not available in searched sources.	

Experimental Protocols

Precise and reproducible experimental protocols are critical for obtaining reliable spectral data. The following sections detail the methodologies for determining the key spectral properties of **Basic Yellow 28 acetate**.

I. Determination of Maximum Absorption Wavelength (λ_{max}) and Molar Absorptivity (ϵ) using UV-Visible Spectroscopy

This protocol outlines the procedure for measuring the absorbance spectrum of **Basic Yellow 28 acetate** to determine its λ_{max} and molar extinction coefficient.

Materials:

- **Basic Yellow 28 acetate**
- Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
- Pipettes
- Quartz cuvettes (1 cm path length)
- Spectrophotometer (UV-Visible)
- Solvent (e.g., deionized water, ethanol, methanol)

Procedure:

- Preparation of a Stock Solution:
 - Accurately weigh a precise amount of **Basic Yellow 28 acetate** (e.g., 10 mg).
 - Dissolve the dye in a known volume of the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration. Ensure complete dissolution.
- Preparation of Serial Dilutions:
 - Perform a series of dilutions from the stock solution to prepare at least five solutions of different, known concentrations.
- Spectrophotometer Setup and Blank Measurement:
 - Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Set the wavelength range for scanning (e.g., 300 nm to 700 nm).
 - Fill a quartz cuvette with the solvent used for the dye solutions to serve as a blank.

- Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.
- Measurement of Absorbance Spectra:
 - Rinse a clean cuvette with a small amount of the most dilute dye solution and then fill it.
 - Place the cuvette in the spectrophotometer and record the absorbance spectrum.
 - Repeat this process for all the prepared dilutions, moving from the least concentrated to the most concentrated.
- Data Analysis:
 - From the absorbance spectra, identify the wavelength of maximum absorbance (λ_{\max}).
 - Using the absorbance value at λ_{\max} for each concentration, create a calibration curve by plotting absorbance versus concentration.
 - According to the Beer-Lambert law ($A = \epsilon bc$), the slope of the linear regression of this plot will be the molar absorptivity (ϵ) if the concentration is in mol/L and the path length (b) is 1 cm.

II. Determination of Emission Spectrum and Fluorescence Quantum Yield (Φ_f)

This protocol describes how to measure the fluorescence emission spectrum and calculate the relative fluorescence quantum yield of **Basic Yellow 28 acetate**.

Materials:

- **Basic Yellow 28 acetate** solutions of known, low absorbance at the excitation wavelength (typically $A < 0.1$ to avoid inner filter effects)
- A standard fluorescent dye with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H_2SO_4)
- Fluorometer

- Quartz cuvettes (4-sided clear for fluorescence)
- Solvent

Procedure:

- Fluorometer Setup:
 - Turn on the fluorometer and allow the lamp to stabilize.
 - Set the excitation wavelength to the λ_{max} determined from the UV-Vis measurements (around 438 nm).
 - Set the emission wavelength range for scanning (e.g., 450 nm to 800 nm).
 - Set the excitation and emission slit widths.
- Measurement of Emission Spectra:
 - Record the emission spectrum of the solvent blank.
 - Record the emission spectrum of the standard fluorescent dye.
 - Record the emission spectrum of the **Basic Yellow 28 acetate** solution.
- Measurement of Absorbance:
 - Measure the absorbance of both the standard and the sample solutions at the excitation wavelength using a UV-Visible spectrophotometer.
- Calculation of Relative Quantum Yield:
 - The fluorescence quantum yield (Φ_f) can be calculated using the following equation:
$$\Phi_{f_sample} = \Phi_{f_ref} * (I_{sample} / I_{ref}) * (A_{ref} / A_{sample}) * (n_{sample}^2 / n_{ref}^2)$$

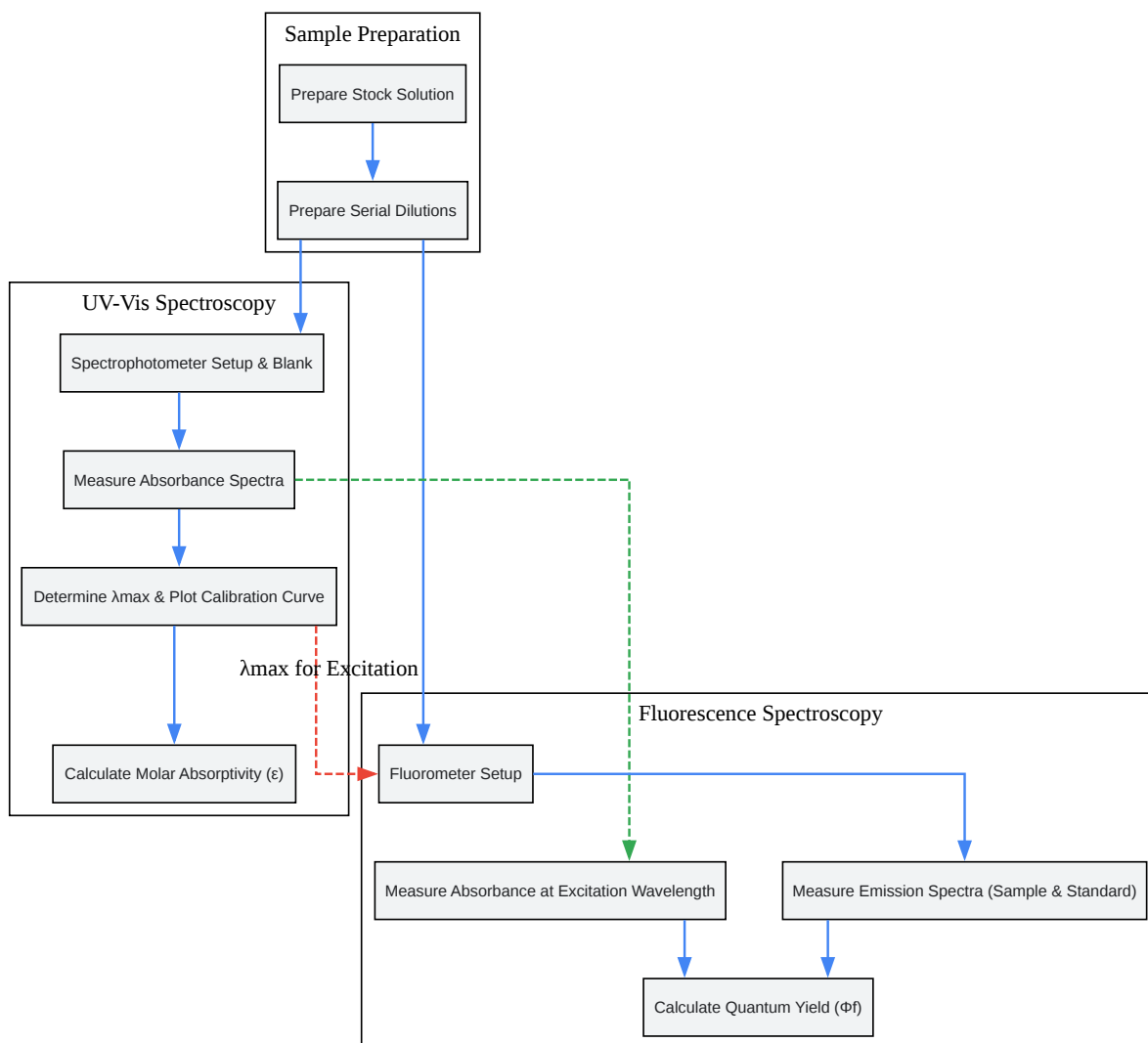
Where:

- $\Phi_{\text{f_sample}}$ and $\Phi_{\text{f_ref}}$ are the fluorescence quantum yields of the sample and reference.
- I_{sample} and I_{ref} are the integrated fluorescence intensities (area under the emission curve) of the sample and reference.
- A_{sample} and A_{ref} are the absorbances of the sample and reference at the excitation wavelength.
- n_{sample} and n_{ref} are the refractive indices of the sample and reference solutions (if different solvents are used).

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the general workflow for determining the spectral properties of a chemical compound like **Basic Yellow 28 acetate**.

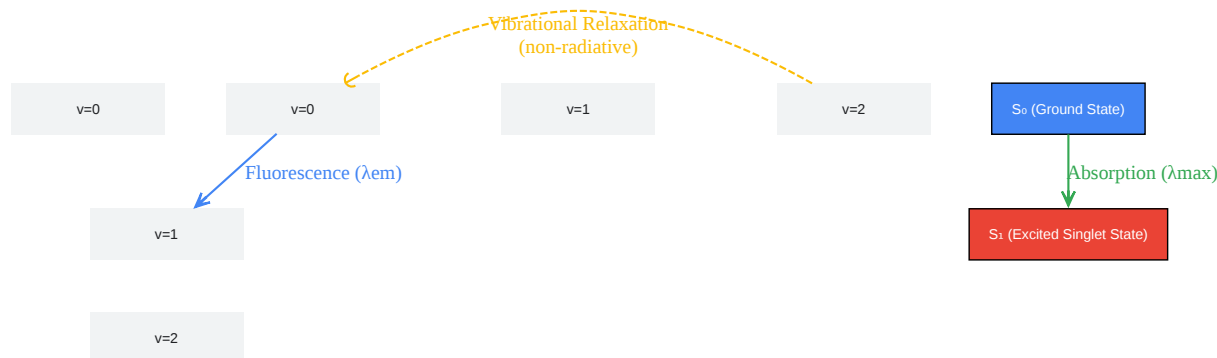


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Caption: Workflow for determining spectral properties.

Relationship between Absorption and Emission

The Jablonski diagram conceptually illustrates the processes of absorption and fluorescence.



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